molecular formula C10H11N3O B13195149 2-(3-Methoxyphenyl)-1H-imidazol-4-amine

2-(3-Methoxyphenyl)-1H-imidazol-4-amine

Cat. No.: B13195149
M. Wt: 189.21 g/mol
InChI Key: YEQSQUOLYBTINY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1H-imidazol-4-amine (CAS 1784086-06-1) is a high-purity organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This solid chemical features a 4-aminoimidazole scaffold, which is recognized in medicinal chemistry as a privileged structure for the development of kinase inhibitors . Research indicates that the 4-aminoimidazole moiety is an effective hinge-region binder for ATP-binding sites in various protein kinases . Specifically, derivatives of 4-aminoimidazole have been optimized as potent inhibitors of Src Family Kinases (SFKs), with some showing IC50 values in the nanomolar range and demonstrating significant antiproliferative activity in cancer cell lines, including neuroblastoma . This makes such compounds valuable pharmacological tools for studying signal transduction pathways in cancer research and for the discovery of new targeted therapies. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1H-imidazol-5-amine

InChI

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)10-12-6-9(11)13-10/h2-6H,11H2,1H3,(H,12,13)

InChI Key

YEQSQUOLYBTINY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1H-imidazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions, resulting in the formation of the imidazole ring.

Another approach involves the use of a one-pot synthesis method, where 3-methoxybenzaldehyde, ammonium acetate, and glyoxal are reacted together in a suitable solvent under reflux conditions. This method offers the advantage of simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Methoxyphenyl)-1H-imidazol-4-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols; typically carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

2-(3-Methoxyphenyl)-1H-imidazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between 2-(3-Methoxyphenyl)-1H-imidazol-4-amine and related imidazole derivatives:

Compound Name Core Structure Substituents Key Functional Groups References
2-(3-Methoxyphenyl)-1H-imidazol-4-amine 1H-imidazole 3-Methoxyphenyl at C2; NH₂ at C4 -OCH₃, -NH₂ N/A
5-(4-Fluorophenyl)-1H-imidazol-2-amine 1H-imidazole 4-Fluorophenyl at C5; NH₂ at C2 -F, -NH₂
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide 4,5-dihydro-1H-imidazole 3-Methoxyphenyl at C1; NH₂ at C2; saturated C4-C5 bond -OCH₃, -NH₂, HBr salt
N-(4-Trifluoromethylphenyl)-1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)pyridin-4-yloxy]-1H-benzoimidazol-2-amine Benzoimidazole-imidazole hybrid Trifluoromethylphenyl, pyridinyloxy, trifluoromethylimidazole -CF₃, -O-, -N(CH₃)
1-[(2-Chloro-6-methoxyphenyl)methyl]-4-(4-methoxyphenyl)-1H-imidazol-2-amine 1H-imidazole Chloro-methoxyphenyl at C1; 4-methoxyphenyl at C4 -Cl, -OCH₃ (multiple)

Key Observations :

  • Substituent Position : The position of the methoxy group (e.g., 3- vs. 4-methoxyphenyl) significantly alters electronic distribution and steric effects. For example, 3-methoxyphenyl derivatives may exhibit different binding affinities compared to 4-substituted analogs .
  • Hybrid Scaffolds : Benzoimidazole-imidazole hybrids (e.g., from EP 1 926 722 B1) demonstrate enhanced biological activity due to extended conjugation and additional hydrogen-bonding sites .
  • Halogen vs.

Physicochemical Properties

Property 2-(3-Methoxyphenyl)-1H-imidazol-4-amine (Predicted) 5-(4-Fluorophenyl)-1H-imidazol-2-amine 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide
Molecular Weight ~215 g/mol ~207 g/mol ~328 g/mol (with HBr)
Solubility Moderate (polar aprotic solvents) Low (lipophilic due to -F) High (ionic salt form)
LogP ~1.5 (estimated) ~2.0 ~0.5 (salt form)
Stability Stable under inert conditions Light-sensitive Hygroscopic

Biological Activity

2-(3-Methoxyphenyl)-1H-imidazol-4-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

2-(3-Methoxyphenyl)-1H-imidazol-4-amine is characterized by the presence of an imidazole ring substituted with a methoxyphenyl group. This structure is crucial for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that 2-(3-Methoxyphenyl)-1H-imidazol-4-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's mechanism of action involves the inhibition of bacterial growth by interfering with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Klebsiella pneumoniae15 μg/mL

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungi, including Candida species. Studies have reported that it inhibits fungal growth by disrupting cell membrane integrity.

Fungal Strain MIC
Candida albicans20 μg/mL
Aspergillus niger15 μg/mL

Anticancer Properties

The anticancer potential of 2-(3-Methoxyphenyl)-1H-imidazol-4-amine has been evaluated in vitro and in vivo. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.

Case Study: Antiproliferative Activity
A study evaluated the compound's effects on human cancer cell lines, revealing IC50 values that indicate strong antiproliferative activity:

Cell Line IC50 (μM)
HCT-15 (Colon)1.5
NCI-H460 (Lung)2.0

The compound demonstrated greater efficacy compared to standard chemotherapeutic agents in reducing tumor mass in mouse models, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activity of 2-(3-Methoxyphenyl)-1H-imidazol-4-amine can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways. For instance, it may inhibit tubulin polymerization, a critical process for cancer cell division.

Research Findings

Recent studies have focused on optimizing the structure of imidazole derivatives to enhance their biological activity. Modifications at various positions on the phenyl ring have been shown to significantly affect the compound's potency against different targets.

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